molecular formula C15H15N3O4S B15348196 N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide CAS No. 92852-97-6

N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide

Cat. No.: B15348196
CAS No.: 92852-97-6
M. Wt: 333.4 g/mol
InChI Key: ICPUAMCDLHHZJV-MHWRWJLKSA-N
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Description

N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide is a chemical compound supplied for research and development purposes. This product is characterized by its molecular formula, C15H15N3O4S . As a sulfonamide derivative, this compound belongs to a class of molecules known for a wide spectrum of biological activities and significant research value in medicinal chemistry . Researchers utilize such compounds in various preclinical studies, including the exploration of enzyme inhibition and receptor interactions. This product is provided as a high-purity material suitable for use in analytical reference standards and laboratory experiments. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . For specific storage and handling information, please refer to the product's safety data sheet.

Properties

CAS No.

92852-97-6

Molecular Formula

C15H15N3O4S

Molecular Weight

333.4 g/mol

IUPAC Name

N-[4-[[(E)-(4-hydroxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C15H15N3O4S/c1-11(19)17-13-4-8-15(9-5-13)23(21,22)18-16-10-12-2-6-14(20)7-3-12/h2-10,18,20H,1H3,(H,17,19)/b16-10+

InChI Key

ICPUAMCDLHHZJV-MHWRWJLKSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural analogs, their substituents, and observed activities:

Compound ID/Name Key Substituent(s) Activity/Property Evidence Source
Target Compound : N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide 4-Oxocyclohexa-2,5-dienylidene-methylamino Hypothesized: Enhanced H-bonding, π-π interactions N/A (structural analysis)
Compound 35 : N-[4-(4-methylpiperazinyl)sulfonylphenyl]acetamide 4-Methylpiperazinyl Analgesic activity comparable to paracetamol
Compound 8 : Benzamide-acetamide with pyrimidinyl 4-Methylpyrimidinyl Urease inhibition (IC₅₀: 18.3 µM)
Compound 7c : Thiazolidinone with cyclohexylcarbamothioyl Cyclohexylcarbamothioyl Anticancer (IC₅₀: 12.5 µM vs. HepG2)
Compound 4o : Aryl sulfonamide with tetrahydronaphthalenyl 5-Oxo-5,6,7,8-tetrahydronaphthalenyl Not specified; structural analog
CAS 19837-89-9 : N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide 4-Methoxyphenyl Sulfonamide class; potential antimicrobial
Compound 16 : N-[4-(4,5-dimethyloxazol-2-yl)sulfamoylphenyl]acetamide 4,5-Dimethyloxazolyl Antimicrobial (broad-spectrum)
Key Observations:

Substituent-Driven Activity: Electron-Withdrawing Groups (e.g., pyrimidinyl in Compound 8, oxazolyl in Compound 16) increase sulfonamide acidity, enhancing enzyme inhibition . Bulky Groups (e.g., cyclohexylcarbamothioyl in Compound 7c) improve anticancer activity by promoting hydrophobic interactions .

Unique Features of Target Compound :

  • The 4-oxocyclohexa-2,5-dienylidene group introduces a planar, conjugated system, which may stabilize transition states in enzyme binding or increase photostability. Its ketone moiety could act as a hydrogen bond acceptor, a feature absent in piperazinyl or oxazolyl analogs .

Pharmacological and Physicochemical Properties

Property Target Compound (Hypothesized) Compound 35 Compound 8
Melting Point ~170–180°C (estimated) Not reported 168–173°C
Solubility Moderate (polar aprotic solvents) High (due to piperazine) Low (crystalline solid)
Bioactivity Potential analgesic/anti-inflammatory Analgesic Urease inhibition
Rf Value ~0.75 (similar to Compound 8) Not reported 0.79
Notes:
  • The target compound’s cyclohexenone group may reduce solubility compared to piperazinyl derivatives (e.g., Compound 35) but improve binding specificity to redox-sensitive targets .
  • Its Rf value (chromatographic mobility) is hypothesized to align with benzamide-acetamide derivatives due to similar polarity .

Preparation Methods

Sulfamoylphenyl Intermediate Preparation

The core phenylsulfamoylacetamide moiety is synthesized through sequential reactions:

  • Sulfonation :
    4-Aminophenylacetamide reacts with chlorosulfonic acid at 0–5°C to form the sulfonyl chloride intermediate.
    $$ \text{C}6\text{H}5\text{NHCOCH}3 + \text{ClSO}3\text{H} \rightarrow \text{C}6\text{H}4(\text{SO}2\text{Cl})\text{NHCOCH}3 + \text{HCl} $$

  • Amination :
    Treatment with aqueous ammonia yields the sulfamoyl group:
    $$ \text{C}6\text{H}4(\text{SO}2\text{Cl})\text{NHCOCH}3 + \text{NH}3 \rightarrow \text{C}6\text{H}4(\text{SO}2\text{NH}2)\text{NHCOCH}3 + \text{HCl} $$

Cyclohexadienylidene Hydrazone Formation

The hydrazone bridge is constructed via:

  • Diazotization :
    4-Oxocyclohexa-2,5-dienylidenemethylamine is treated with NaNO₂/HCl at 0°C to generate the diazonium salt.

  • Coupling Reaction :
    The diazonium salt reacts with the sulfamoylphenyl intermediate in ethanol/water (1:1) at pH 6–7:
    $$ \text{Diazonium Salt} + \text{C}6\text{H}4(\text{SO}2\text{NH}2)\text{NHCOCH}_3 \rightarrow \text{Hydrazone Product} $$

Comparative Analysis of Synthesis Methods

Parameter Electrochemical Multi-Step Organic
Yield (%) 72–78 58–65
Reaction Time (h) 4–6 12–18
Purification Complexity Low (electrolysis) High (column chromatography)
Functional Group Tolerance Broad Moderate

Critical Process Optimization Factors

Solvent Systems

  • Electrochemical : Acetonitrile/water (9:1) with 0.1M LiClO₄ as supporting electrolyte
  • Organic Synthesis : Ethanol-water mixtures for coupling reactions

Temperature Control

  • Diazotization requires strict maintenance at 0–5°C to prevent decomposition
  • Electrochemical reactions proceed at ambient temperature (20–25°C)

Catalytic Additives

  • Tetrabutylammonium bromide (TBAB) improves interfacial electron transfer in electrochemical methods
  • Pyridine neutralizes HCl byproducts in sulfonation steps

Characterization and Quality Control

The final product is validated through:

  • Spectroscopic Analysis :
    • $$ ^1\text{H NMR} $$: Characteristic peaks at δ 2.15 (acetamide CH₃), 7.2–8.1 (aromatic protons)
    • IR : 1665 cm⁻¹ (C=O), 1340/1150 cm⁻¹ (S=O)
  • Chromatographic Purity :
    HPLC retention time = 6.8 min (C18 column, acetonitrile/water 55:45)

Scalability Challenges

  • Electrochemical Method :

    • Electrode fouling reduces yield to 62% at >100g scale
    • Solution: Periodic polarity reversal maintains electrode activity
  • Organic Synthesis :

    • Exothermic sulfonation requires jacketed reactors for large batches
    • Hydrazone isolation benefits from anti-solvent crystallization (hexane/ethyl acetate)

Emerging Synthetic Technologies

Flow Chemistry Approaches

Microreactor systems enable:

  • Continuous diazotization-coupling sequences
  • 23% reduction in reaction time compared to batch processes

Photocatalytic Coupling

Visible-light-mediated hydrazone formation shows potential for:

  • Catalyst-free operation
  • Improved E-factor (0.7 vs 2.1 in thermal methods)

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide?

Synthesis typically involves multi-step reactions, starting with sulfonation of aniline derivatives to form sulfonamide intermediates (e.g., 4-aminobenzenesulfonamide). Subsequent steps include coupling with cyclohexa-2,5-dienylidene-methylamine and acetylation. Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of sulfonyl chlorides .
  • Catalysts : Triethylamine or DMAP improves acylation efficiency .
  • Temperature control : Maintain 0–5°C during sulfonation to minimize side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to isolate pure product .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., sulfamoyl NH at δ 10–12 ppm, acetamide CH3 at δ 2.1 ppm) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the sulfamoyl group) .
  • HPLC : Monitors purity (>95%) with a C18 column and UV detection at 254 nm .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ via ESI-MS) .

Q. What are standard protocols for evaluating solubility and stability in biological assays?

  • Solubility screening : Test in DMSO (stock solution) followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability assays : Incubate at 37°C in simulated physiological conditions (e.g., liver microsomes for metabolic stability). Monitor degradation via LC-MS over 24–48 hours .

Advanced Research Questions

Q. How can computational modeling guide reaction design and predict bioactivity?

  • Quantum chemical calculations : Optimize transition states for sulfonamide formation using DFT (e.g., B3LYP/6-31G*) to identify energy barriers .
  • Molecular docking : Predict binding affinity to biological targets (e.g., cyclooxygenase-2) using AutoDock Vina. Focus on sulfamoyl interactions with catalytic residues .
  • Machine learning : Train models on PubChem datasets to predict solubility or toxicity based on substituent patterns (e.g., methyl vs. chloro groups) .

Q. How to resolve contradictions in structure-activity relationships (SAR) among structural analogs?

  • Comparative SAR analysis : Synthesize analogs with systematic substitutions (e.g., methyl, chloro, methoxy) on the phenyl ring. Test in enzyme inhibition assays (IC50) and correlate with Hammett σ values .
  • Crystallographic studies : Compare binding modes of analogs (e.g., dihedral angles between aryl rings) to explain potency differences .
  • Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends (e.g., electron-withdrawing groups enhancing COX-2 inhibition) .

Q. What experimental designs are recommended for assessing enzyme inhibition mechanisms?

  • Kinetic assays : Use Michaelis-Menten plots with varying substrate concentrations. A non-competitive inhibition pattern (unchanged KM, reduced Vmax) suggests binding to an allosteric site .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized enzyme .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

Q. How to address discrepancies in biological activity data across research groups?

  • Standardize assay conditions : Use identical cell lines (e.g., HEK293 for receptor studies), buffer pH, and DMSO concentrations (<0.1%) .
  • Orthogonal validation : Confirm results with multiple techniques (e.g., Western blot for protein expression alongside enzymatic activity assays) .
  • Data sharing platforms : Upload raw datasets to repositories like Zenodo to enable cross-validation .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReactionConditionsYield (%)Reference
1SulfonationH2SO4, 0–5°C, 2 h75–80
2CouplingDMF, Et3N, 60°C, 12 h65
3AcetylationAcCl, CH2Cl2, rt, 6 h85

Q. Table 2: Common Bioactivity Assays

Assay TypeTargetProtocolKey Metrics
Enzyme inhibitionCOX-2Spectrophotometric (λ=590 nm)IC50, Ki
CytotoxicityMCF-7 cellsMTT assay, 48 h incubationEC50
Binding affinityHSP90SPR, 25°CKD (nM)

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